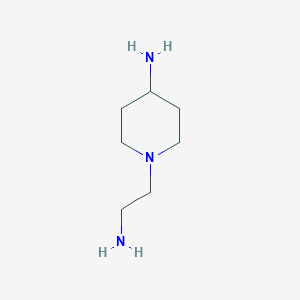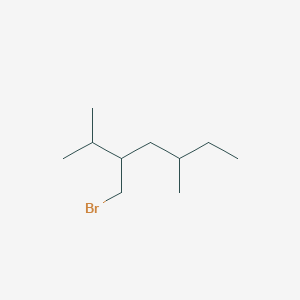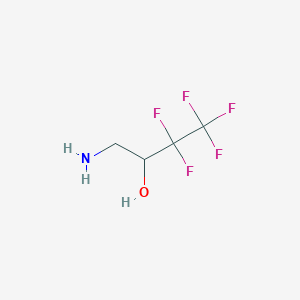![molecular formula C13H18ClFN2O2 B13512355 2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride](/img/structure/B13512355.png)
2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride typically involves the reaction of 2-fluorophenylpiperazine with propanoic acid under specific conditions. One common method includes the use of sodium hydride and sodium methoxide as reagents . The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit human equilibrative nucleoside transporters, which play a crucial role in nucleotide synthesis and regulation of adenosine function . This inhibition can affect various cellular processes and pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4-[18F]Fluorophenylpiperazines: These compounds are often used as neuropharmacological agents and have similar structural features.
Cetirizine hydrochloride: Another piperazine derivative with antihistamine properties.
Uniqueness
2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride is unique due to its specific fluorophenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H18ClFN2O2 |
|---|---|
分子量 |
288.74 g/mol |
IUPAC名 |
2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C13H17FN2O2.ClH/c1-10(13(17)18)15-6-8-16(9-7-15)12-5-3-2-4-11(12)14;/h2-5,10H,6-9H2,1H3,(H,17,18);1H |
InChIキー |
FDBJEAYNSQMDAA-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)N1CCN(CC1)C2=CC=CC=C2F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(Pyrimidin-2-yl)azetidin-3-yl]methanamine dihydrochloride](/img/structure/B13512278.png)


![Tert-butyl ((1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate](/img/structure/B13512295.png)









